molecular formula C16H11O6- B1264940 Pratensein(1-)

Pratensein(1-)

Numéro de catalogue: B1264940
Poids moléculaire: 299.25 g/mol
Clé InChI: FPIOBTBNRZPWJW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pratensein(1-) is a phenolate anion that results from the removal of a proton from the hydroxy group at position 7 of pratensein. It is a conjugate base of a pratensein.

Q & A

Q. How can researchers validate the structural identity of Pratensein(1−) and its derivatives in pharmacological studies?

Methodological Answer :
Structural validation of Pratensein(1−) and its derivatives (e.g., glycosides) requires nuclear magnetic resonance (NMR) spectroscopy for detailed characterization of functional groups and stereochemistry . For instance, in studies isolating Pratensein from Cuscuta kotchiana, NMR analysis confirmed the presence of hydroxyl groups and glycosidic bonds in Pratensein glycoside, distinguishing it from the aglycone form . Researchers should cross-reference spectral data with existing literature or databases (e.g., PubChem) and perform high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. Purity must be validated via HPLC with UV detection at characteristic absorbance wavelengths for flavonoids (e.g., 280 nm) .

Q. What experimental designs are optimal for assessing Pratensein(1−)'s cytotoxicity and selectivity in cancer models?

Methodological Answer :
Cytotoxicity assays should employ dose-response curves (e.g., MTT or XTT assays) across multiple cell lines, including cancer (e.g., MCF-7, MDA-MB-231) and non-cancerous controls (e.g., HEK-293T), to evaluate selectivity . For example, Pratensein glycoside exhibited a CC50 of 12.5 µM in MDA-MB-231 cells, compared to 25 µM in HEK-293T, indicating selective toxicity . Researchers must standardize cell culture conditions (e.g., 37°C, 5% CO₂, DMEM with 10% FBS) and include vehicle controls (e.g., DMSO) to account for solvent effects. Triplicate technical replicates and three independent biological replicates are recommended to ensure statistical rigor .

Q. How can contradictory findings about Pratensein(1−)'s apoptotic mechanisms be resolved across studies?

Methodological Answer :
Discrepancies in apoptotic gene regulation (e.g., bcl-2 suppression vs. caspase-3 activation) may arise from differences in treatment duration, concentration, or cell-type-specific responses. To resolve contradictions, researchers should:

  • Perform time-course experiments (e.g., 6/12/24-hour treatments) to track dynamic gene expression changes .
  • Use orthogonal methods (e.g., qRT-PCR for mRNA levels, Western blot for protein quantification) to validate findings .
  • Apply pathway enrichment analysis (e.g., KEGG) to identify context-dependent signaling networks . For instance, Pratensein glycoside upregulated p53 and Bax in breast cancer cells but showed no effect in non-cancerous models, highlighting tissue-specific mechanisms .

Q. What strategies ensure robust quantification of Pratensein(1−)'s pharmacokinetic properties in vivo?

Methodological Answer :
Pharmacokinetic studies should use LC-MS/MS for sensitive detection of Pratensein(1−) and metabolites in plasma/tissue samples. Key parameters include:

  • Bioavailability : Administer Pratensein intravenously (IV) and orally (PO) to calculate absolute bioavailability (e.g., AUC₀–∞ ratio) .
  • Dose conversion : Use body surface area (BSA) normalization for interspecies scaling (e.g., rat-to-human) based on established guidelines .
  • Tissue distribution : Employ radiolabeled Pratensein (e.g., ³H or ¹⁴C isotopes) to track accumulation in target organs (e.g., brain for Alzheimer’s models) .

Q. How can multi-omics approaches elucidate Pratensein(1−)'s neuroprotective mechanisms in Alzheimer’s models?

Methodological Answer :
Integrate transcriptomics, proteomics, and metabolomics to map Pratensein(1−)'s effects:

  • Transcriptomics : RNA-seq can identify differentially expressed genes (e.g., BDNF, synaptophysin) in Aβ1-42-treated rat hippocampi .
  • Proteomics : TMT-labeled mass spectrometry quantifies synaptic proteins (e.g., PSD-95) modulated by Pratensein .
  • Metabolomics : LC-HRMS profiles oxidative stress markers (e.g., 8-OHdG, MDA) to assess Pratensein’s antioxidant efficacy . Data integration via platforms like MetaboAnalyst or STRING can reveal cross-talk between pathways (e.g., NF-κB inhibition and synaptic plasticity) .

Q. What statistical methods are appropriate for analyzing Pratensein(1−)'s dose-dependent effects in preclinical studies?

Methodological Answer :

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Pratensein vs. positive/negative controls) with Tukey’s HSD or Dunnett’s test .
  • Survival analysis : Use Kaplan-Meier curves and log-rank tests for in vivo efficacy studies (e.g., tumor growth delay in xenografts) .

Propriétés

Formule moléculaire

C16H11O6-

Poids moléculaire

299.25 g/mol

Nom IUPAC

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-5-olate

InChI

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3/p-1

Clé InChI

FPIOBTBNRZPWJW-UHFFFAOYSA-M

SMILES canonique

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O)O

Origine du produit

United States

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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